REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[N:10]([O-])=O.[Na+].[H+].[B-:15]([F:19])([F:18])([F:17])[F:16]>O>[F:16][B-:15]([F:19])([F:18])[F:17].[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[N+:5]#[N:10] |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
they were then dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
over approximately 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
As a result, light yellow crystals were immediately precipitated
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The resultant was washed with 30 mL of pure water
|
Type
|
WASH
|
Details
|
was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether
|
Type
|
CUSTOM
|
Details
|
Thereafter, the resultant was dried under a reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.BrC1=C(C=CC=C1)[N+]#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |